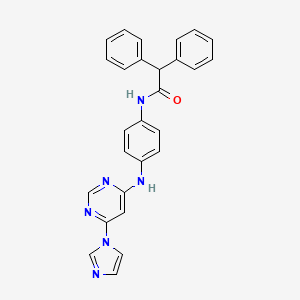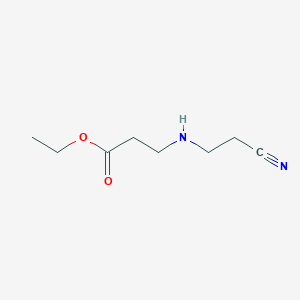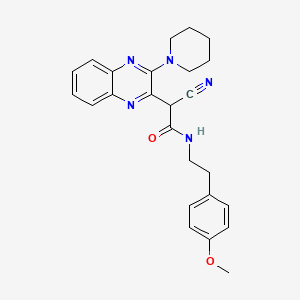
N-(2-(2,4-dioxotiazolidin-3-il)ciclohexil)-4-metil-1,2,3-tiadiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H16N4O3S2 and its molecular weight is 340.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antidiabética
El compuesto ha sido investigado por su potencial como agonista parcial del receptor activado por proliferador de peroxisomas-γ (PPAR-γ). Los agonistas de PPAR-γ juegan un papel crucial en el manejo de la diabetes al mejorar la sensibilidad a la insulina y la homeostasis de la glucosa. En un estudio, los compuestos 5d y 5e demostraron una prometedora actividad antidiabética comparable al fármaco estándar rosiglitazona . La investigación adicional en esta área podría explorar su mecanismo de acción y aplicaciones clínicas.
Estudios de acoplamiento molecular
Los estudios de acoplamiento molecular han revelado que los compuestos 5c y 5d exhiben mayores energías de unión con el receptor PPAR-γ que el ligando nativo. Estos hallazgos sugieren que el compuesto podría desarrollarse como un agonista parcial de PPAR-γ . Investigar las interacciones de unión y las características estructurales puede guiar los esfuerzos de diseño de fármacos.
Efectos de aumento de peso
A diferencia de algunos agonistas completos de PPAR-γ asociados con aumento de peso y trastornos cardíacos congestivos, este compuesto no afectó significativamente el peso corporal en estudios con animales. Este perfil favorable lo convierte en un candidato atractivo para una mayor exploración en terapias antidiabéticas .
Síntesis química
El compuesto se puede sintetizar combinando tiazolidina-2,4-diona (TZD) con un aldehído arílico adecuado. El anillo TZD ácido se coloca en el centro, diferenciándose del farmacóforo típico de los agonistas de PPAR-γ . La ruta sintética implica un procedimiento de tres pasos .
Compuestos híbridos
Los derivados de tiazolidina-2,4-diona se han hibridizado con clorofeniltiosemicarbazona, dando como resultado nuevos compuestos. La síntesis comienza con los ácidos (2,4-dioxotiazolidin-5-il/ilideno)acéticos apropiados . Estos compuestos híbridos pueden exhibir propiedades y actividades biológicas únicas.
Evaluación in vivo
Los estudios in vivo en ratones diabéticos inducidos por estreptozotocina evaluaron la eficacia antidiabética de los compuestos sintetizados. Los resultados destacaron el potencial de este compuesto como agente terapéutico . Investigaciones adicionales podrían explorar las relaciones dosis-respuesta y los efectos a largo plazo.
Mecanismo De Acción
Target of action
Thiazolidinediones are known to be partial agonists of the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a type of nuclear regulatory protein involved in the transcription of several genes responsible for energy metabolism and inflammation .
Mode of action
Thiazolidinediones interact with PPAR-γ, modulating the transcription of a number of insulin-responsive genes involved in the control of glucose and lipid metabolism .
Biochemical pathways
The activation of PPAR-γ alters the transcription of genes involved in lipid metabolism, adipocyte differentiation, and insulin signaling . This can lead to increased insulin sensitivity and decreased blood glucose levels .
Result of action
The activation of PPAR-γ by thiazolidinediones can lead to a decrease in insulin resistance, making these compounds potentially useful for the treatment of type 2 diabetes .
Action environment
The efficacy and stability of thiazolidinediones can be influenced by various factors, including the patient’s metabolic state, the presence of other medications, and individual genetic variations .
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-7-11(22-16-15-7)12(19)14-8-4-2-3-5-9(8)17-10(18)6-21-13(17)20/h8-9H,2-6H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVUXFLNEVUZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCCCC2N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
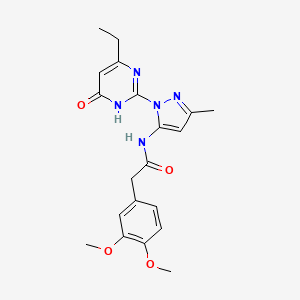
![7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2590291.png)
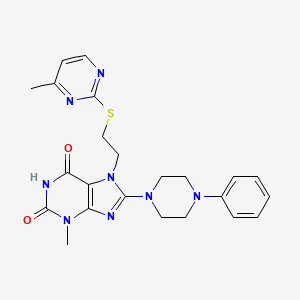
![N-(2-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2590295.png)
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2590297.png)

![5-cyclopropyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide](/img/structure/B2590299.png)

![(8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B2590302.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2590303.png)
![N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2590304.png)
